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Compound of Interest

Compound Name: Bis-PEG6-acid

Cat. No.: B606181 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis-PEG6-acid is a versatile, homobifunctional crosslinking reagent widely employed in the

fields of bioconjugation, drug delivery, and diagnostics. Its structure, featuring a hydrophilic

hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups, provides a

flexible and soluble bridge for covalently linking molecules. This guide details the chemical

structure, physicochemical properties, and common applications of Bis-PEG6-acid, with a

focus on its utility in creating stable bioconjugates for research and therapeutic development.

Core Chemical Structure and Properties
Bis-PEG6-acid, systematically named 3,6,9,12,15,18-hexaoxaeicosanedioic acid, is

characterized by a linear chain of six repeating ethylene glycol units, which imparts

hydrophilicity and biocompatibility to the conjugates it forms.[1][2] The terminal carboxylic acid

groups are the reactive handles for conjugation, typically with primary amines, to form stable

amide bonds.[1][2]

The chemical structure of Bis-PEG6-acid is as follows:

HOOC-(CH₂)₂-(O-CH₂-CH₂)₆-O-(CH₂)₂-COOH

A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference

Molecular Formula C₁₆H₃₀O₁₀ [2]

Molecular Weight 382.40 g/mol

Purity ≥95%

CAS Number 119189-70-7

Appearance White to off-white solid

Solubility
Soluble in water and most

organic solvents

Topological Polar Surface Area

(TPSA)
129.98 Å²

logP 0.0354

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 8

Rotatable Bonds 21

Synthesis Overview
While detailed proprietary synthesis protocols are not always publicly available, the general

synthetic route for Bis-PEG6-acid and similar α,ω-dicarboxylic acid PEG derivatives involves

the esterification of the terminal hydroxyl groups of a polyethylene glycol with a suitably

protected carboxylic acid-containing molecule. A common strategy is the reaction of

hexaethylene glycol with a protected form of a halo-acid, followed by deprotection and

oxidation of the terminal alcohol groups to carboxylic acids. Another approach involves the

direct esterification of a PEG diol with an acid anhydride, followed by hydrolysis.

Applications in Bioconjugation and Drug
Development
The primary utility of Bis-PEG6-acid lies in its ability to act as a homobifunctional linker,

connecting two molecules that possess primary amine groups. This is particularly valuable in
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the development of complex bioconjugates.

Protein and Peptide Modification
Bis-PEG6-acid is frequently used for the PEGylation of proteins and peptides. The hydrophilic

PEG chain can enhance the solubility and stability of the modified biomolecule, reduce its

immunogenicity, and improve its pharmacokinetic profile. The reaction involves the activation of

the carboxylic acid groups, typically with carbodiimides like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog (Sulfo-NHS), to form a more reactive intermediate that readily couples

with primary amines on the protein or peptide surface.

Antibody-Drug Conjugates (ADCs)
In the realm of targeted therapeutics, Bis-PEG6-acid and its derivatives serve as components

of the linker in antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals

where a monoclonal antibody is linked to a cytotoxic drug. The linker's role is critical, and the

PEG component can enhance the solubility and stability of the ADC.

Drug Delivery Systems
The hydrophilic nature of the PEG spacer in Bis-PEG6-acid makes it a valuable component in

various drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and

other drug carriers to improve their biocompatibility, circulation time, and drug-loading capacity.

The terminal carboxylic acids provide anchor points for attaching targeting ligands or

therapeutic molecules.

PROTACs
Bis-PEG6-acid is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras

(PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition,

often incorporating PEG units, are crucial for optimal PROTAC activity.

Experimental Protocol: General Procedure for
Protein Conjugation using Bis-PEG6-acid and
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EDC/NHS Chemistry
This protocol outlines a general method for conjugating a protein to another amine-containing

molecule using Bis-PEG6-acid as a crosslinker. The specific amounts and reaction conditions

should be optimized for the particular molecules being conjugated.

Materials:

Bis-PEG6-acid

Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching Solution (e.g., hydroxylamine, glycine, or Tris buffer)

Desalting column for purification

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Bis-PEG6-acid in an appropriate organic solvent (e.g., DMSO

or DMF) or directly in the Activation Buffer.

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately

before use.

Activation of Bis-PEG6-acid:

Dissolve Bis-PEG6-acid in Activation Buffer.
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Add a molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG6-acid solution. A

common starting point is a 2-5 fold molar excess of each.

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-

activated Bis-PEG6-acid intermediate.

Conjugation to the First Protein:

Dissolve the first protein in the Coupling Buffer.

Add the activated Bis-PEG6-acid solution to the protein solution. The molar ratio of

activated linker to protein should be optimized, but a 10-20 fold molar excess of the linker

is a common starting point.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with

gentle mixing.

Purification of the Intermediate (Optional but Recommended):

Remove the excess unreacted Bis-PEG6-acid and byproducts using a desalting column

or dialysis, exchanging the buffer to the Coupling Buffer.

Conjugation to the Second Amine-Containing Molecule:

Add the second amine-containing molecule to the purified, linker-activated protein

solution. The molar ratio will depend on the desired final conjugate.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching the Reaction:

Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any

remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

Final Purification:
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Purify the final conjugate from excess reagents and byproducts using an appropriate

method, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Characterization:

Characterize the final conjugate using techniques such as SDS-PAGE, mass

spectrometry, and functional assays to confirm successful conjugation and determine the

conjugation ratio.

Visualizations
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Caption: Chemical Structure of Bis-PEG6-acid.
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Caption: General experimental workflow for crosslinking using Bis-PEG6-acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b606181?utm_src=pdf-body-img
https://www.benchchem.com/product/b606181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecule A (e.g., Antibody)

Bis-PEG6-acid Linker

Molecule B (e.g., Drug)

Resulting Conjugate

Primary Amine (-NH₂)

HOOC-PEG6-COOH

Amide Bond Formation
(EDC/NHS)

Antibody-PEG6-Drug

Primary Amine (-NH₂)

Amide Bond Formation
(EDC/NHS)

Click to download full resolution via product page

Caption: Logical relationship in the formation of a bioconjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bis-PEG6-acid: A Homobifunctional Linker for Advanced
Bioconjugation and Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606181#bis-peg6-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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